molecular formula C23H26N4O4 B2454298 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide CAS No. 933237-99-1

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B2454298
CAS No.: 933237-99-1
M. Wt: 422.485
InChI Key: LKXMHOOYFFPHGB-UHFFFAOYSA-N
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Description

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoxaline moiety and the trimethoxyphenyl group in its structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Comparison with Similar Compounds

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can be compared with other quinoxaline derivatives and trimethoxyphenyl-containing compounds:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-23(28)15-7-6-10-27(14-15)21-13-24-17-8-4-5-9-18(17)26-21/h4-5,8-9,11-13,15H,6-7,10,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXMHOOYFFPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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